![molecular formula C21H19FN4O2 B11230984 3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether](/img/structure/B11230984.png)

3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

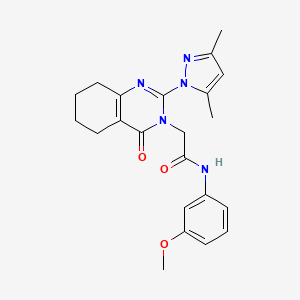

7-(3-Fluor-4-methoxymethylphenyl)-2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin ist eine komplexe organische Verbindung, die zur Klasse der Triazolopyrimidine gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazolo[1,5-a]pyrimidin-Grundgerüsts aus, einem kondensierten heterocyclischen System, sowie verschiedenen Substituenten, darunter eine Fluor-Gruppe, eine Methoxyphenethyl-Gruppe und eine Phenylmethylether-Gruppe. Die einzigartige Struktur dieser Verbindung macht sie in verschiedenen Bereichen der wissenschaftlichen Forschung, einschließlich der pharmazeutischen Chemie und der Materialwissenschaften, interessant.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-(3-Fluor-4-methoxymethylphenyl)-2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin umfasst in der Regel mehrere Schritte, die von kommerziell erhältlichen Vorläufern ausgehen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Triazolopyrimidin-Grundgerüsts: Das Triazolopyrimidin-Grundgerüst kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen synthetisiert werden. Beispielsweise kann ein Hydrazinderivat mit einem Nitril oder einem Amid reagieren, um den Triazolring zu bilden, der dann mit einem Pyrimidinring kondensiert werden kann.

Einführung der Fluor-Gruppe: Die Fluor-Gruppe kann durch elektrophile Fluorierung mit Reagenzien wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) eingeführt werden.

Anlagerung der Methoxyphenethyl-Gruppe: Die Methoxyphenethyl-Gruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der eine geeignete Abgangsgruppe (z. B. ein Halogenid) am Triazolopyrimidin-Grundgerüst durch die Methoxyphenethyl-Gruppe ersetzt wird.

Bildung des Phenylmethylethers: Die Phenylmethylether-Gruppe kann durch eine Williamson-Ether-Synthese eingeführt werden, bei der ein Phenolderivat mit einem Methylierungsmittel wie Methyliodid in Gegenwart einer Base reagiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des oben beschriebenen Synthesewegs beinhalten, um den Ertrag und die Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltauswirkungen zu minimieren. Dazu könnten die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und grüner Chemieprinzipien gehören, um den Einsatz gefährlicher Reagenzien und Lösungsmittel zu reduzieren.

Chemische Reaktionsanalyse

Reaktionstypen

7-(3-Fluor-4-methoxymethylphenyl)-2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Methoxy-Gruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Hydroxylgruppe oder einer Carbonylgruppe oxidiert werden.

Reduktion: Das Triazolopyrimidin-Grundgerüst kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu Dihydroderivaten reduziert werden.

Substitution: Die Fluor-Gruppe kann unter geeigneten Bedingungen durch Nucleophile wie Amine oder Thiole substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)

Substitution: Amine, Thiole, in Gegenwart einer Base wie Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3)

Hauptprodukte

Oxidation: Hydroxyl- oder Carbonyl-Derivate

Reduktion: Dihydro-Derivate

Substitution: Amino- oder Thio-Derivate

Wissenschaftliche Forschungsanwendungen

7-(3-Fluor-4-methoxymethylphenyl)-2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin hat mehrere wissenschaftliche Forschungsanwendungen:

Pharmazeutische Chemie: Diese Verbindung kann als Grundgerüst für die Entwicklung neuer Medikamente verwendet werden, insbesondere solcher, die auf Erkrankungen des zentralen Nervensystems, Krebs und Infektionskrankheiten abzielen.

Biologie: Sie kann als Sonde zur Untersuchung biologischer Pfade und molekularer Interaktionen verwendet werden, insbesondere solcher, die Nukleinsäuren und Proteine betreffen.

Materialwissenschaften: Die einzigartigen elektronischen Eigenschaften dieser Verbindung machen sie für die Entwicklung organischer Halbleiter und anderer fortschrittlicher Materialien interessant.

Industrie: Sie kann als Zwischenprodukt bei der Synthese anderer komplexer organischer Verbindungen verwendet werden, insbesondere solcher, die in Pharmazeutika und Agrochemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 7-(3-Fluor-4-methoxymethylphenyl)-2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es durch Bindung an bestimmte molekulare Zielstrukturen wie Enzyme, Rezeptoren oder Nukleinsäuren wirken und so deren Aktivität modulieren. Das Triazolopyrimidin-Grundgerüst kann die Struktur natürlicher Nukleotide nachahmen, wodurch es mit Nukleinsäure-bindenden Proteinen und Enzymen interagieren kann. Die Fluor- und Methoxyphenethyl-Gruppen können die Bindungsaffinität und -selektivität durch die Bildung zusätzlicher Wechselwirkungen mit dem Ziel verbessern.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The triazolopyrimidine core can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products

Oxidation: Hydroxyl or carbonyl derivatives

Reduction: Dihydro derivatives

Substitution: Amino or thiol derivatives

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders, cancer, and infectious diseases.

Biology: It can be used as a probe to study biological pathways and molecular interactions, particularly those involving nucleic acids and proteins.

Materials Science: The unique electronic properties of this compound make it of interest for the development of organic semiconductors and other advanced materials.

Industry: It can be used as an intermediate in the synthesis of other complex organic compounds, particularly those used in pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. The triazolopyrimidine core can mimic the structure of natural nucleotides, allowing it to interact with nucleic acid-binding proteins and enzymes. The fluoro and methoxyphenethyl groups can enhance binding affinity and selectivity by forming additional interactions with the target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazolo[1,5-a]pyrimidin: Ein einfacheres Analogon ohne die Fluor-, Methoxyphenethyl- und Phenylmethylether-Gruppen.

4-Fluor-1,2,4-triazolo[1,5-a]pyrimidin: Ähnliche Struktur, jedoch ohne die Methoxyphenethyl- und Phenylmethylether-Gruppen.

4-Methoxyphenethyl-1,2,4-triazolo[1,5-a]pyrimidin: Ähnliche Struktur, jedoch ohne die Fluor- und Phenylmethylether-Gruppen.

Einzigartigkeit

7-(3-Fluor-4-methoxymethylphenyl)-2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin ist aufgrund der Kombination seiner Substituenten einzigartig, die ihm unterschiedliche elektronische und sterische Eigenschaften verleihen. Das Vorhandensein der Fluor-Gruppe kann die metabolische Stabilität und die Bindungsaffinität verbessern, während die Methoxyphenethyl-Gruppe die Löslichkeit und die Bioverfügbarkeit verbessern kann. Die Phenylmethylether-Gruppe kann die physikalisch-chemischen Eigenschaften der Verbindung und ihre Wechselwirkungen mit molekularen Zielstrukturen weiter modulieren.

Eigenschaften

Molekularformel |

C21H19FN4O2 |

|---|---|

Molekulargewicht |

378.4 g/mol |

IUPAC-Name |

7-(2-fluoro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C21H19FN4O2/c1-27-15-6-3-14(4-7-15)5-10-20-24-21-23-12-11-19(26(21)25-20)17-9-8-16(28-2)13-18(17)22/h3-4,6-9,11-13H,5,10H2,1-2H3 |

InChI-Schlüssel |

PRMVSXJYQQHYNZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)OC)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11230902.png)

![N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11230915.png)

![N-(2-Fluorophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11230925.png)

![N-(4-fluoro-2-methylphenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11230935.png)

![1-(benzylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11230943.png)

![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11230957.png)

![6-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11230968.png)

![2-(4-{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B11230971.png)

![7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11230981.png)

![6-(4-benzylpiperidin-1-yl)-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11230982.png)